molecular formula C23H27N3 B12622848 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine CAS No. 918481-39-7

1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine

Cat. No.: B12622848
CAS No.: 918481-39-7
M. Wt: 345.5 g/mol
InChI Key: IPFLPLYJEWREJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a pyrrole-containing phenylmethyl group

Preparation Methods

The synthesis of 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using phenylethyl halides.

    Attachment of Pyrrole-Containing Phenylmethyl Group: The final step involves the attachment of the pyrrole-containing phenylmethyl group through a Friedel-Crafts alkylation reaction using appropriate pyrrole derivatives and phenylmethyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, sulfonates, and organometallic compounds.

Scientific Research Applications

1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine can be compared with similar compounds, such as:

    1-(1-Phenylethyl)piperazine: Lacks the pyrrole-containing phenylmethyl group, resulting in different chemical and biological properties.

    4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine:

    1-(1-Phenylethyl)-4-phenylpiperazine: Contains a phenyl group instead of the pyrrole-containing phenylmethyl group, affecting its chemical behavior and biological activity.

Properties

CAS No.

918481-39-7

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

IUPAC Name

1-(1-phenylethyl)-4-[(3-pyrrol-1-ylphenyl)methyl]piperazine

InChI

InChI=1S/C23H27N3/c1-20(22-9-3-2-4-10-22)25-16-14-24(15-17-25)19-21-8-7-11-23(18-21)26-12-5-6-13-26/h2-13,18,20H,14-17,19H2,1H3

InChI Key

IPFLPLYJEWREJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC(=CC=C3)N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.